molecular formula C8H10ClF10NO2 B2861399 Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride CAS No. 1286744-00-0

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride

Cat. No.: B2861399
CAS No.: 1286744-00-0
M. Wt: 377.61
InChI Key: QJFVSNRPXPKZJK-UHFFFAOYSA-N
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Description

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride: This compound is known for its versatility as a small molecule scaffold, making it valuable in scientific studies and industrial applications.

Scientific Research Applications

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool for probing molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(pentafluoroethoxy)ethylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions: Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • 2-Chloroethylamine hydrochloride
  • 2-Bromoethylamine hydrobromide
  • 3-Chloropropylamine hydrochloride

Comparison: Compared to these similar compounds, Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride is unique due to its pentafluoroethoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F10NO2.ClH/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14;/h19H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFVSNRPXPKZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)NCCOC(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF10NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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